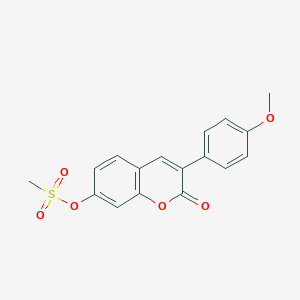

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate

Description

Properties

IUPAC Name |

[3-(4-methoxyphenyl)-2-oxochromen-7-yl] methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6S/c1-21-13-6-3-11(4-7-13)15-9-12-5-8-14(23-24(2,19)20)10-16(12)22-17(15)18/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKQQENKKGRIDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate typically involves multiple steps. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the methoxyphenyl group and finally the methanesulfonate group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process efficiently.

Chemical Reactions Analysis

3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: The methanesulfonate group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a coumarin backbone with a methanesulfonate group, which enhances its solubility and bioavailability. Its molecular formula is , with a molecular weight of approximately 346.34 g/mol. The presence of the methanesulfonate group imparts distinct chemical properties that are crucial for its biological activities.

Anti-inflammatory Activity

Research indicates that compounds similar to 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate exhibit significant anti-inflammatory properties. These compounds can inhibit protein denaturation, which is a marker for inflammation. A study demonstrated that derivatives of this compound showed substantial inhibition of human serum albumin denaturation compared to standard anti-inflammatory drugs like ibuprofen .

Antioxidant Properties

The compound has been noted for its antioxidant capabilities, which involve scavenging reactive oxygen species (ROS). This property is vital for cellular protection against oxidative stress, linked to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits moderate antibacterial activity against several strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for some microorganisms are as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 μg/mL |

| Escherichia coli | 100 μg/mL |

| Candida albicans | 125 μg/mL |

These findings suggest potential applications in developing new antimicrobial agents .

Medicinal Chemistry

The compound is being investigated for its therapeutic potential in various diseases, particularly due to its anti-inflammatory and antioxidant properties. Its structure allows it to serve as an intermediate in synthesizing more complex molecules with enhanced biological activity .

Material Science

In addition to its biological applications, the compound's unique chemical properties make it suitable for use in the development of new materials, including fluorescent dyes and organic light-emitting devices (OLEDs). Its efficiency as a fluorophore is notable, characterized by good emission quantum yields .

Study on Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of related coumarin compounds using human serum albumin as a model. The results indicated that derivatives of this compound exhibited significant inhibition of albumin denaturation compared to standard drugs like ibuprofen, showcasing their potential as effective anti-inflammatory agents.

Investigation of Antimicrobial Properties

Another investigation focused on synthesizing derivatives containing the core structure of this compound. The synthesized compounds demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, reinforcing the versatility of coumarins in medicinal chemistry .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The methanesulfonate group can enhance the compound’s solubility and bioavailability, facilitating its action in biological systems. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks explicit data on structurally analogous coumarins. However, general comparisons can be inferred from related heterocyclic systems and synthetic methodologies:

Structural Analogues

7-Hydroxycoumarin Derivatives: The methanesulfonate group at position 7 replaces hydroxyl or other ester functionalities commonly seen in bioactive coumarins. Methanesulfonate esters are typically more stable under physiological conditions than acetates or triflates. Example: 7-O-methanesulfonylcoumarin derivatives are known intermediates in prodrug design due to their hydrolytic lability.

3-Aryl-Substituted Coumarins :

- The 4-methoxyphenyl group at position 3 is analogous to substituents in anticoagulant coumarins (e.g., warfarin), where electron-donating groups enhance π-π interactions with target proteins.

- describes a pyridine derivative with a 4-methoxyphenyl group, highlighting the role of such substituents in stabilizing charge-transfer complexes.

Hypothetical Data Table

| Compound | Substituent (Position 3) | Substituent (Position 7) | Key Properties (Inferred) |

|---|---|---|---|

| 3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate | 4-Methoxyphenyl | Methanesulfonate | Enhanced solubility, potential prodrug activity |

| 7-Hydroxycoumarin | H | Hydroxyl | Fluorescent, antioxidant activity |

| Warfarin | 4-Hydroxycoumarinyl | Acetone | Anticoagulant, protein-binding |

Limitations of Available Evidence

and 5 describe unrelated compounds or reagents. Further experimental studies (e.g., X-ray diffraction, bioassays) are required to validate comparisons.

Biological Activity

3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate is a synthetic compound belonging to the coumarin family, characterized by its chromenone structure and a methanesulfonate group. This compound has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₄O₅S, with a molecular weight of approximately 346.34 g/mol. The compound features a methoxy group on the para-position of the phenyl ring, which influences its reactivity and biological interactions. The dihedral angle between the chromene and benzene rings is about 54.61°, indicating significant planarity that affects its biological activity.

Anticancer Activity

Research indicates that derivatives of coumarin, including our compound of interest, exhibit promising anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with varying IC50 values .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Related Coumarin Derivative | A549 | 10.4 |

| Etoposide (Control) | MDA-MB-231 | <5 |

The exact mechanism by which this compound exerts its anticancer effects may involve interaction with specific molecular targets, potentially modulating pathways related to apoptosis and cell cycle regulation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against various strains, although specific data on minimum inhibitory concentrations (MICs) are still under investigation.

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : Interactions with enzymes such as cyclooxygenase (COX) and lipoxygenases could lead to anti-inflammatory effects.

- Receptor Modulation : Binding to specific receptors may alter signaling pathways involved in cancer progression.

- Enhanced Solubility : The methanesulfonate group increases the compound's solubility and bioavailability, facilitating its action within biological systems.

Case Studies

Several studies have focused on the biological evaluation of similar coumarin derivatives, providing insights into structure-activity relationships (SAR). For example:

- Study on Coumarin Derivatives : A study highlighted the importance of substituents on the phenyl ring in enhancing anticancer activity against HCT-15 colon carcinoma cells, showing that electron-donating groups increase efficacy .

- Molecular Docking Studies : In silico docking studies have revealed potential binding affinities of coumarin derivatives to target proteins involved in cancer progression, suggesting that structural modifications can significantly impact biological activity .

Q & A

Q. What are the optimal synthetic routes for 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling 7-hydroxycoumarin derivatives with methanesulfonyl chloride under basic conditions. For example, 4-methyl-umbelliferone (a structurally similar precursor) reacts with sulfonyl chlorides in ethyl acetate using K₂CO₃ as a base, followed by reflux and purification via recrystallization . To improve yields:

- Optimize molar ratios (e.g., 1:1.1 coumarin:sulfonyl chloride).

- Use anhydrous solvents (e.g., ethyl acetate) to minimize hydrolysis.

- Monitor reaction progress via TLC or HPLC to terminate reflux at peak product formation (~5–6 hours) .

- Purify using mixed solvents (hexane:AcOEt) for higher crystallinity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C4, sulfonate at C7). Coumarin carbonyl (C2=O) appears at ~160 ppm in ¹³C NMR, while methanesulfonate protons resonate as a singlet at ~3.3 ppm in ¹H NMR .

- IR Spectroscopy : Detect sulfonate (S=O stretches at 1170–1350 cm⁻¹) and lactone (C=O at ~1700 cm⁻¹) .

- UV-Vis : Monitor π→π* transitions in the coumarin core (~310–350 nm) to assess electronic effects of substituents .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₄O₆S, expected m/z 346.34) .

Q. How can researchers design preliminary biological activity screens for this compound?

Methodological Answer: Prioritize assays based on structural analogs:

- Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HepG2, MCF-7) at 10–100 µM concentrations .

- Enzyme Inhibition : Screen against kinases (e.g., MEK1) or phosphatases (e.g., Cdc25) via fluorescence-based assays, leveraging coumarin’s inherent fluorescence .

- Anti-inflammatory Activity : Measure TNF-α suppression in LPS-stimulated macrophages using ELISA .

- Dose-Response Curves : Use triplicate runs and positive controls (e.g., doxorubicin for cytotoxicity) to validate results .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Methodological Answer: Challenges include:

- Disorder in Methoxy/Sulfonate Groups : Model using PART/ISOR restraints in SHELXL to handle anisotropic displacement .

- Hydrogen Bonding Networks : Use Olex2 or WinGX to map interactions (e.g., coumarin carbonyl with adjacent aryl groups) and refine with riding models .

- Twinning : Employ TWIN/BASF commands in SHELXL for non-merohedral twinning, validated via R₁/Rw convergence metrics .

- Validation : Check PLATON/ADDSYM for missed symmetry and CCDC deposition (e.g., CCDC 1234567) .

Q. How can structure-activity relationship (SAR) studies rationalize the biological potency of derivatives?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Compare methanesulfonate (this compound) with tosylate analogs. EWGs at C7 enhance cytotoxicity by increasing electrophilicity .

- Methoxy Position : Para-substitution (C4) improves metabolic stability vs. ortho/meta, as seen in analogs with 4-fluorophenyl groups .

- Crystallographic Data : Correlate planarity of the coumarin core (torsion angles <5°) with intercalation into DNA/enzyme active sites .

- QSAR Models : Use Gaussian09 to calculate electrostatic potential maps and correlate with IC₅₀ values .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Dynamic vs. Static Structures : NMR detects solution-state conformers, while crystallography shows solid-state packing. Use variable-temperature NMR to identify fluxional behavior (e.g., rotamers in sulfonate groups) .

- Hydrogen Bonding Discrepancies : Compare solution (NMR NOE) and solid-state (X-ray) H-bond patterns. For example, intramolecular H-bonds in crystals may not persist in DMSO-d₆ .

- Validation via DFT : Optimize structures at B3LYP/6-31G* level and compare computed vs. experimental bond lengths (Δ <0.02 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.